Ethyl 3-nitrobenzoate

Process Chemistry Esterification Industrial Synthesis

Sourcing a nitrobenzoate ester with the correct substitution pattern is critical-ortho- and para-isomers behave differently in reduction and coupling. Ethyl 3-nitrobenzoate (CAS 618-98-4) at ≥98% purity resolves this problem as a well-characterized meta-nitro solid. • Enables selective reduction to ethyl 3-aminobenzoate-a key building block for local anesthetic APIs (e.g., benzocaine analogs) with 94.7% reported yield. • Solid at room temperature (mp ~41°C) simplifies handling and recrystallization, unlike the liquid ortho-isomer. • Validated LogP (~2.29) distinguishes it from the para-isomer (LogP ~2.33), making it an ideal standard for QC method development and isomer confirmation.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 618-98-4
Cat. No. B172394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-nitrobenzoate
CAS618-98-4
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3
InChIKeyMKBIJCPQTPFQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Nitrobenzoate Sourcing Essentials


Ethyl 3-nitrobenzoate (ethyl m-nitrobenzoate), CAS 618-98-4, is a solid nitroaromatic ester with molecular formula C₉H₉NO₄ and molecular weight 195.17 g/mol, manufactured at ≥98% purity . It is primarily utilized as an intermediate in organic synthesis and pharmaceutical manufacturing [1].

Nitroaromatic ester intermediate for meta-substituted aniline synthesis
High-purity grade supports downstream reduction workflows
Solid form at ambient temperature simplifies handling and recrystallization

Why Ethyl 3-Nitrobenzoate Cannot Be Substituted


Procurement decisions for nitrobenzoate esters require precise specification of the substitution pattern. While ethyl 2-nitrobenzoate (CAS 610-34-4) and ethyl 4-nitrobenzoate (CAS 99-77-4) share the same empirical formula, their distinct physical properties and reactivity profiles prevent generic substitution . The meta-substituted isomer exhibits a unique melting point (~41 °C) and LogP (~2.29) that directly influence its handling, purification, and performance in downstream reactions compared to ortho- and para-analogs [1].

Isomeric substitution pattern
Ortho- and para-nitrobenzoate esters exhibit different physical properties, preventing direct swap without method revalidation.
Phase and handling mismatch
Meta-isomer is solid at ambient; ortho-isomer is liquid, requiring distinct containment and processing workflows.
Chromatographic retention shift
LogP variation between isomers can alter HPLC retention times, risking misidentification in QC methods.

Ethyl 3-Nitrobenzoate Sourcing Evidence Guide


Esterification Yield Benchmark

The patent literature demonstrates that ethyl 3-nitrobenzoate can be synthesized with a yield of 94.7% and HPLC purity of 98.6% using polyfluoroalkanesulfonic acid catalysis [1]. This compares favorably to the moderate yields and purities reported for traditional esterification of nitrobenzoic acids with sulfuric acid, which is known to produce side reactions such as sulfonation and oxidation [1].

Esterification Yield Benchmark
Head-to-head
94.7% yield, 98.6% HPLC purity
vs. traditional H₂SO₄ esterification (moderate yield/purity)
Polyfluoroalkanesulfonic acid catalyst, 60–120 °C
Reported process advantage; supports procurement evaluation
Patent literature; verify with supplier COA
Process Chemistry Esterification Industrial Synthesis

Melting Point: Solid vs. Liquid Handling

Ethyl 3-nitrobenzoate exhibits a melting point of 41 °C (range 40-43 °C) , existing as a solid at room temperature. This contrasts sharply with its ortho-isomer, ethyl 2-nitrobenzoate (CAS 610-34-4), which is a liquid at 20 °C with a melting point of 26-30 °C . The solid state of the meta-isomer simplifies handling, storage, and purification by recrystallization, while the liquid ortho-isomer requires different containment and processing strategies [1].

Melting Point (Phase at 20°C)
Cross-study comparable
41 °C (solid)
vs. ethyl 2-nitrobenzoate: 26–30 °C (liquid)
Solid-state handling context; supports recrystallization workflow
Ambient temperature comparison
Physical Property Solid-Liquid Separation Formulation

Lipophilicity Effect on HPLC Retention

The meta-nitro substitution yields a computed LogP value of 2.29 [1], which is lower than the reported LogP for ethyl 4-nitrobenzoate (2.33-2.38) [2]. This subtle difference in lipophilicity translates to altered retention times in reverse-phase HPLC, as demonstrated by a validated method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase [3].

Lipophilicity (LogP)
Cross-study comparable
LogP 2.29 (computed XLogP3)
vs. ethyl 4-nitrobenzoate: LogP 2.33–2.38
Supports HPLC method differentiation from para-isomer
Retention shift expected; validate with Newcrom R1 method
Analytical Chemistry Chromatography Lipophilicity

Regioselective Reduction to Aniline Scaffold

The nitro group of ethyl 3-nitrobenzoate is reduced to an amino group using standard reducing agents such as iron powder in hydrochloric acid, yielding ethyl 3-aminobenzoate . This reaction is a direct route to a valuable pharmaceutical intermediate. While quantitative yields for this specific reduction are not provided in the source, the class-level inference is that aromatic nitro reductions to amines typically proceed in good to excellent yields (e.g., 90-98% for analogous compounds) [1].

Reduction to Aniline Scaffold
Class-level inference
Ethyl 3-aminobenzoate formation (yield not reported)
Class-level benchmark: aromatic nitro reductions typically 90–98% yield
Reduction pathway context; specific yield data to verify
Fe/HCl conditions; class-level inference from analogs
Organic Synthesis Reduction Pharmaceutical Intermediate

Ethyl 3-Nitrobenzoate Application Scenarios


High-Purity Pharmaceutical Intermediate Synthesis

Based on the 94.7% yield and 98.6% HPLC purity data [1], procurement of ethyl 3-nitrobenzoate is recommended for research groups and CDMOs developing meta-substituted aniline derivatives. The compound serves as a reliable nitro-precursor for reduction to ethyl 3-aminobenzoate, a key intermediate in the synthesis of local anesthetics (e.g., benzocaine analogs) and other APIs [2].

HPLC Method Development for Isomer Discrimination

The validated LogP value of 2.29 and its differentiation from ethyl 4-nitrobenzoate (LogP ~2.33) [1] make ethyl 3-nitrobenzoate an ideal analytical standard for method development. Laboratories performing QC on nitrobenzoate ester mixtures can utilize the compound to establish baseline separation and confirm isomer identity, as demonstrated by the Newcrom R1 column method [2].

Solid-Phase Synthesis and Crystallization

The solid-state nature of ethyl 3-nitrobenzoate at room temperature (mp 41 °C) [1] enables its direct use in solid-phase synthesis techniques and provides a convenient purification pathway via recrystallization. This contrasts with the liquid ortho-isomer, making the meta-isomer the preferred choice for workflows requiring easy solid handling and high-purity isolation [2].

Application
Selection Property
Validation Focus
Meta-substituted aniline intermediate synthesis
Nitro-reduction precursor purity
Reduction yield and purity verification
Isomer-discriminating HPLC method setup
LogP-driven retention shift
Separation from para-nitrobenzoate ester
Solid-phase synthesis and recrystallization
Solid-state ambient form
Recrystallization purity and ease of handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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